5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile
Description
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVGAYMACPIYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diaminopyrimidine with acetonitrile in the presence of a suitable catalyst can yield the desired imidazo-pyrimidine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano groups or other parts of the molecule.
Substitution: The methyl and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives, including 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile, as promising candidates in the fight against multidrug-resistant tuberculosis (MDR-TB).
Case Study: Structure-Activity Relationship
A study by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues that were potent inhibitors of Mtb. The research utilized high-throughput screening to evaluate their efficacy and establish structure-activity relationships (SAR), providing insights into how modifications to the imidazo[1,2-a]pyrimidine structure can enhance anti-TB activity .
| Compound Name | Chemical Class | MIC (μM) | Phase |
|---|---|---|---|
| SQ109 | Ethylenediamine | 0.03 | IIb/III |
| Delpazolid | Oxazolidinone | 0.5 | IIb |
| Sutezolid | Oxazolidinone | 0.4 | IIb |
| Telacebec | Imidazo[1,2-a]pyridine | 0.6 | IIa |
Anticancer Properties
There is emerging evidence that compounds similar to this compound may also possess anticancer properties. Research indicates that some imidazo[1,2-a]pyrimidine derivatives can act as photosensitizers in photodynamic therapy (PDT), generating singlet oxygen upon irradiation and selectively killing cancer cells while being non-toxic in the dark .
Case Study: Photodynamic Therapy
In a study focusing on photodynamic therapy applications, certain derivatives demonstrated effective absorption and emission properties within the range of 400-500 nm. These compounds were shown to fluoresce within cells and induce cytotoxicity in cancer cells after light activation .
Neuroprotective Effects
Imidazo[1,2-a]pyrimidines have been investigated for their neuroprotective effects as well. Some derivatives have been found to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase, which are significant targets in neurodegenerative diseases like Alzheimer's disease.
Case Study: Enzyme Inhibition
Research conducted by Uslu Kobak et al. demonstrated that fluoromethylated derivatives of imidazo[1,2-a]pyrimidines exhibited micromolar IC50 values against these enzymes, indicating their potential utility in treating neurodegenerative disorders .
Synthesis and Development
The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. Techniques such as Vilsmeier formylation have been employed to introduce functional groups that can improve the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile: This compound has similar structural features but includes additional chlorine substitutions, which can alter its chemical properties and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds share the imidazo-pyrimidine core but differ in the functional groups attached, leading to different biological activities.
Uniqueness
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile (DMIPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of the biological activity of DMIPDC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H7N5
- Molecular Weight : 197.2 g/mol
- CAS Number : 478262-17-8
DMIPDC exhibits various biological activities attributed to its structural features. The imidazo[1,2-a]pyrimidine core is known for its ability to interact with multiple biological targets, including enzymes and receptors.
- Inhibition of Kinases : DMIPDC has shown potential as an inhibitor of certain kinases involved in cancer progression. Its structure allows it to bind effectively to the ATP-binding site of these enzymes, disrupting their activity and leading to reduced cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that DMIPDC possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antibiotic agent.
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of DMIPDC:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of DMIPDC derivatives. The derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity .
- Antimicrobial Testing : In a recent investigation, DMIPDC was tested against Gram-positive and Gram-negative bacteria. The results indicated that DMIPDC exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Antioxidant Evaluation : Research conducted by Zhang et al. (2023) demonstrated that DMIPDC significantly reduced oxidative stress markers in vitro. This suggests that it may have therapeutic potential in diseases characterized by oxidative damage .
Data Table: Biological Activities of DMIPDC
Q & A
Q. What are the standard synthetic routes for 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-aminoimidazole derivatives with α,β-unsaturated carbonyl compounds or chalcones in polar aprotic solvents like DMF under reflux conditions (60–80°C, 6–12 hours) yields imidazo[1,2-a]pyrimidine cores. Key steps include:
- Chalcone Condensation : Chalcone derivatives react with 2-amino-1H-imidazole-4,5-dicarbonitrile in DMF to form the target scaffold, confirmed by IR (CN stretch at ~2,220 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–9.5 ppm) .
- Optimization : Yield improvements (e.g., 57–68%) are achieved by adjusting stoichiometry, solvent (acetic anhydride/acetic acid mixtures), and catalysts (e.g., sodium acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR Spectroscopy : Cyano (C≡N) stretches at 2,209–2,220 cm⁻¹ and carbonyl (C=O) bands at 1,687–1,730 cm⁻¹ confirm functional groups .
- NMR : ¹H NMR signals for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) validate substitution patterns. ¹³C NMR peaks at 98–171 ppm correlate with sp² carbons and nitrile groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 290–403) and fragmentation patterns confirm molecular formulas .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties or bioactivity of this compound?
- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For analogs, HOMO energies near −6.5 eV suggest nucleophilic attack susceptibility .
- Docking : Dock the compound into target proteins (e.g., antioxidant enzymes) using software like AutoDock Vina. Focus on interactions between nitrile groups and catalytic residues (e.g., hydrogen bonding with Tyr or Lys) .
Q. What experimental strategies resolve contradictions in spectral data or reaction yields reported across studies?
- Cross-Validation : Use complementary techniques (e.g., HRMS for exact mass, 2D NMR for regiochemistry). For example, overlapping ¹H NMR signals in DMSO-d₆ can be resolved via COSY or NOESY .
- Reproducibility Checks : Replicate reactions with purified reagents. Inconsistent yields (e.g., 57% vs. 68%) may arise from trace moisture or variable catalyst activity .
Q. What are the challenges in designing derivatives of this compound for pharmacological studies, and how can SAR be systematically explored?
- Substitution Effects : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at C-2/C-3 to enhance electrophilicity. Methyl groups at C-5/C-7 improve lipophilicity but may hinder solubility .
- Biological Assays : Test analogs for bioactivity (e.g., antioxidant capacity via DPPH assay) and correlate with electronic descriptors (e.g., Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
